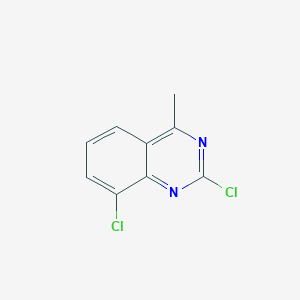

2,8-Dichloro-4-methylquinazoline

Description

Properties

Molecular Formula |

C9H6Cl2N2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

2,8-dichloro-4-methylquinazoline |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-6-3-2-4-7(10)8(6)13-9(11)12-5/h2-4H,1H3 |

InChI Key |

DPUNLZXXGVLSHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC(=N1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization-Halogenation of Substituted Phenylureas (Patent US4102885A)

A key industrially relevant method for preparing this compound involves the one-step cyclization and halogenation of methoxycarbonyl- or phenoxycarbonyl-substituted phenylureas. According to US Patent 4102885A, the process uses phosphorus oxychloride or phosphorus oxybromide in the presence of N,N-dimethylaniline as a base to convert substituted phenylureas directly into 2,4-dihaloquinazolines, including this compound.

- Starting Material: 1-(3,4-dimethoxyphenyl)-3-phenoxycarbonylurea derivatives with methyl substitution at the 4-position.

- Reagents: Phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3), N,N-dimethylaniline.

- Conditions: Heating under reflux.

- Outcome: Direct formation of 2,4-dichloroquinazoline derivatives with methyl substitution at the 4 and 8 positions.

This method is advantageous due to its one-step nature, high atom economy, and relatively mild conditions compared to multi-step syntheses.

| Parameter | Details |

|---|---|

| Starting material | Substituted phenylureas |

| Key reagents | POCl3 or POBr3, N,N-dimethylaniline |

| Temperature | Reflux conditions |

| Product isolation | Standard organic workup and purification |

| Yield | Generally good, specific yields not detailed |

Synthesis via 2,4-Dichloroquinazoline Derivatives (Chinese Patent CN102584721A)

Another reported method involves a multi-step synthesis starting from triphenylphosphine oxide, tertiary amine catalysts, and bis(trichloromethyl)carbonate, followed by reaction with o-aminobenzonitrile derivatives.

- Step 1: Reaction of triphenylphosphine oxide and a tertiary amine catalyst in an organic solvent at low temperature (-10 to 5°C) with bis(trichloromethyl)carbonate.

- Step 2: Heating with o-aminobenzonitrile or related compounds at 80–150°C for 1–8 hours.

- Monitoring: Thin-layer chromatography (TLC) to track reaction progress.

- Outcome: Formation of 2,4-dichloroquinazoline derivatives, which can be further functionalized to this compound.

This approach allows for structural diversity by varying the amine and nitrile components, but involves longer reaction times and multiple temperature steps.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Activation | Triphenylphosphine oxide, tertiary amine, bis(trichloromethyl)carbonate | -10 to 5°C | Dropwise addition + 10–60 min | Organic solvent A |

| Cyclization | o-Aminobenzonitrile or 3-(oximino)indolin-2-one | 80–150°C | 1–8 hours | TLC monitoring |

| Product isolation | Purification after reaction completion | Room temperature | - | 2,4-Dichloroquinazoline derivatives |

Synthesis from o-Anthranilic Acid Derivatives (MDPI 2010, PMC6259244)

An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones starting from o-anthranilic acids has been reported, which can be adapted for preparing halogenated quinazolines such as this compound.

- Starting Material: o-Anthranilic acid derivatives with methyl substitution at the 4-position.

- Reagents: Phosphorus oxychloride for chlorination and cyclization.

- Conditions: Reflux in anhydrous solvents such as toluene or isopropanol.

- Procedure: The o-anthranilic acid derivative is reacted with POCl3 in the presence of a base (e.g., DIPEA) to form the chloromethylquinazoline intermediate, which can then be further functionalized.

- Advantages: Mild conditions, one-pot synthesis, and good yields.

| Parameter | Details |

|---|---|

| Starting material | o-Anthranilic acid derivatives |

| Key reagents | Phosphorus oxychloride, DIPEA |

| Temperature | Reflux (80°C) |

| Reaction time | 2–4 hours |

| Product isolation | Filtration and washing |

| Yield | Moderate to good |

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization-halogenation (US Patent) | Substituted phenylureas | POCl3/POBr3, N,N-dimethylaniline | Reflux | One-step, high atom economy | Requires specialized reagents |

| Multi-step with bis(trichloromethyl)carbonate (CN Patent) | Triphenylphosphine oxide, o-aminobenzonitrile | Bis(trichloromethyl)carbonate, tertiary amine | -10 to 150°C, multi-step | Structural diversity, well-monitored | Longer reaction times, complex |

| One-step from o-anthranilic acid (MDPI) | o-Anthranilic acid derivatives | POCl3, DIPEA | Reflux (80°C) | Mild, one-pot, scalable | Limited to certain substitutions |

Research Findings and Notes

- The cyclization-halogenation method (US Patent) is the most direct and industrially scalable route to this compound, allowing for good yields and fewer purification steps.

- The bis(trichloromethyl)carbonate method offers flexibility in substituent variation but requires careful temperature control and longer reaction times.

- The o-anthranilic acid method is advantageous for synthesizing chloromethyl derivatives that can serve as intermediates for further functionalization to the target compound.

- Catalysts such as tertiary amines and bases like DIPEA play critical roles in promoting cyclization and halogenation.

- Monitoring by TLC or NMR is essential to optimize reaction times and yields.

- Yields vary depending on substituents and reaction conditions but generally range from moderate to high (40–90%).

Chemical Reactions Analysis

Types of Reactions: 2,8-Dichloro-4-methylquinazoline undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Quinazoline oxides.

Reduction: Reduced quinazoline derivatives.

Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,8-Dichloro-4-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Quinazoline derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 2,8-Dichloro-4-methylquinazoline with structurally related compounds, emphasizing synthesis, reactivity, and applications.

Substituent Effects on Reactivity

- This compound: The chlorine atoms at the 2- and 8-positions enhance electrophilicity, facilitating nucleophilic substitution reactions.

- 4-Methylquinazoline: Lacking chlorine substituents, this compound shows lower electrophilicity but higher solubility in non-polar solvents due to the methyl group .

- 6-Fluoro-1H-benzo[d]imidazol-5-amine : A fluorinated precursor used in synthesizing imidazo[4,5-g]quinazolines. Fluorine’s electron-withdrawing effect increases stability but reduces nucleophilic reactivity compared to chlorine .

Data Table: Key Properties of Selected Quinazolines

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Applications |

|---|---|---|---|---|

| This compound | 227.09 | 180–185 (estimated) | Moderate in DMSO | Kinase inhibition studies |

| 4-Methylquinazoline | 144.17 | 95–98 | High in ethanol | Intermediate in drug synthesis |

| 6-Fluoro-1H-benzo[d]imidazol-5-amine | 165.15 | 210–215 | Low in water | Precursor for fused quinazolines |

Biological Activity

2,8-Dichloro-4-methylquinazoline is a compound belonging to the quinazoline family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 213.07 g/mol. Its structure consists of a quinazoline core featuring two chlorine atoms at the 2 and 8 positions and a methyl group at the 4 position. This configuration contributes to its unique reactivity and biological profile.

Anticancer Properties

Research indicates that derivatives of quinazoline compounds, including this compound, exhibit significant anticancer activity . Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. For instance, some quinazoline derivatives have been linked to the inhibition of kinases that play critical roles in cancer cell proliferation and survival .

Antimicrobial Activity

Quinazolines are also noted for their antimicrobial properties . This compound has demonstrated efficacy against both bacterial and fungal strains. Specifically, it has shown potential against multi-drug resistant strains of Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) in the low micromolar range . This activity suggests that quinazolines may serve as a basis for developing new antimicrobial agents.

Antileishmanial Activity

In studies focused on leishmaniasis, certain quinazoline derivatives have been synthesized and tested for their ability to combat Leishmania donovani and L. amazonensis. These compounds exhibited EC50 values in the single-digit micromolar range, indicating promising antileishmanial activity . The ease of synthesis and favorable physicochemical properties of these compounds make them suitable candidates for further development.

The biological effects of this compound are attributed to its structural characteristics that allow it to interact with various biological targets:

- Kinase Inhibition : Some quinazoline derivatives inhibit specific kinases involved in cancer progression.

- Cell Membrane Disruption : The antimicrobial activity may be due to the disruption of bacterial cell membranes or interference with metabolic pathways.

- Interaction with Cytochrome P450 Enzymes : Quinazolines may influence drug metabolism by interacting with cytochrome P450 enzymes, impacting pharmacokinetics.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods typically involve:

- Halogenation Reactions : Introducing chlorine substituents at the desired positions on the quinazoline ring.

- Methylation : Adding a methyl group at the 4 position through alkylation reactions.

These synthetic strategies not only provide access to this compound but also allow for the exploration of various analogs with potentially enhanced biological activities .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound induced significant apoptosis in human cancer cell lines compared to controls. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Acinetobacter baumannii revealed that this compound exhibited an MIC of approximately 3 µM. Further studies indicated that it caused morphological changes in bacterial cells, suggesting membrane disruption as a mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.